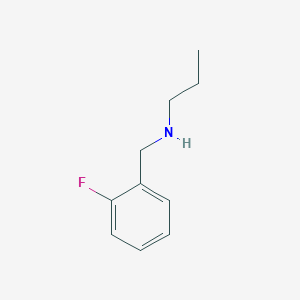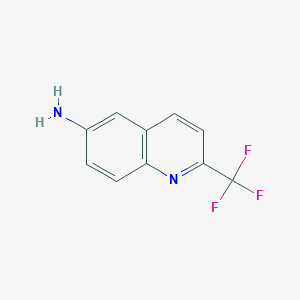
2-(Trifluoromethyl)quinolin-6-amine
Overview
Description
2-(Trifluoromethyl)quinolin-6-amine is a compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinolin-6-amine consists of a quinoline ring with a trifluoromethyl group (-CF3) attached to the second carbon atom and an amine group (-NH2) attached to the sixth carbon atom .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinolin-6-amine is a solid substance with a molecular weight of 212.17 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Biomolecular Binding Properties
- A study focused on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, revealing strong interactions with ct-DNA, possibly due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Antimicrobial Studies
- Research on quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives showed significant antimicrobial activity against several microorganisms (Garudachari et al., 2014).
- Synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline showed antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Holla et al., 2006).
Anti-HIV-1 Activity
- A study on 2-(aryl or heteroaryl)quinolin-4-amines found that some derivatives show anti-HIV-1 activity at low concentrations and low cell toxicity, suggesting their use in designing new active compounds against HIV-1 (Strekowski et al., 1991).
Photophysical and DNA/HSA-Binding Properties
- Research on 2-aryl-6-(1H-indol-1-yl)-4-(trifluoromethyl)quinolines indicated their ability to generate species after exposure to white light and showed binding properties to DNA/HSA, highlighting their potential in photophysical applications (Rodrigues et al., 2019).
Synthesis of Novel Compounds
- The synthesis of trifluoromethyl-containing 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones using a novel method showcased the potential bioactivity of these compounds (Meng et al., 2017).
Coordination Properties
- The study on N,N-Di(pyridin-2-yl)quinolin-6-amine explored its synthesis and coordination propertieswith various cations, indicating its application in the development of new fluorescent ligands and coordination complexes (Kharlamova et al., 2019).
Potential in Cancer Research
- A study on quinoline amines revealed their potential as anticancer agents, with certain compounds showing significant activity against non-small cell lung cancer cell lines (Vennila et al., 2019).
Fluorescent Properties for Biomolecular Linking
- Research on 2-amino substituted 6,7-dimethoxy-4-(trifluoromethyl)quinolines demonstrated their high fluorescence and suitability for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
Asymmetric Transfer Hydrogenation
- The use of chiral phosphoric acid for asymmetric transfer hydrogenation of quinolin-3-amines provided valuable chiral exocyclic amines with high diastereo- and enantioselectivities, important for chemical synthesis (Cai et al., 2014).
Antimicrobial Activity of Quinoline Derivatives
- A class of quinoline derivatives containing 1,2,4-triazole moiety was synthesized and showed very good antimicrobial activity, comparable to standard drugs (Eswaran et al., 2009).
Antiproliferative Agents Based on Quinoline
- Novel compounds based on a 4-aminoquinoline scaffold were designed as antiproliferative agents, with several showing higher activity than the reference drug doxorubicin, indicating potential in cancer therapy (Ghorab et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZVMKZTCUPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640608 | |
| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinolin-6-amine | |
CAS RN |
952182-53-5 | |
| Record name | 2-(Trifluoromethyl)-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




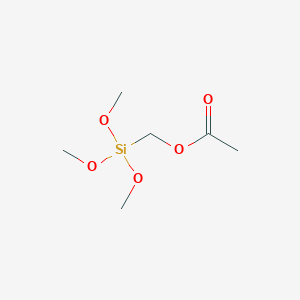
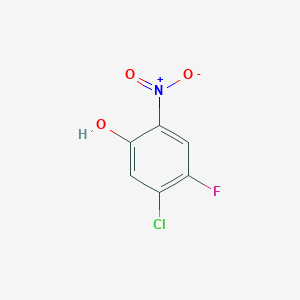
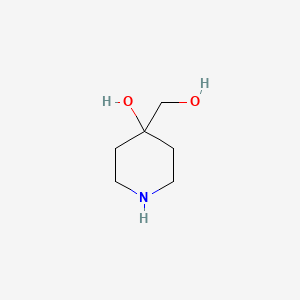
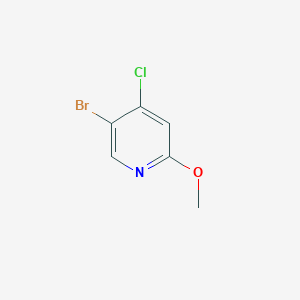
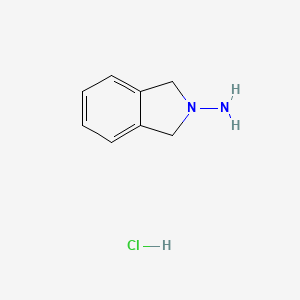
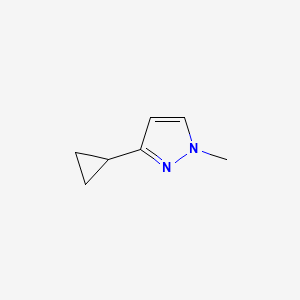
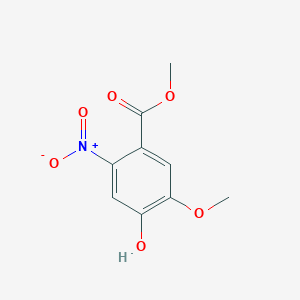
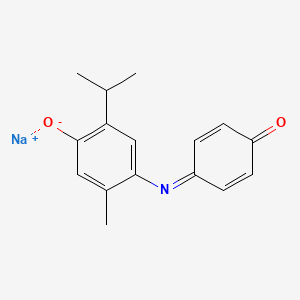
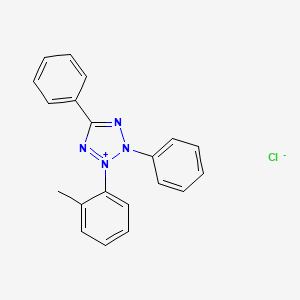
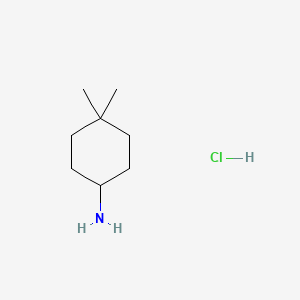
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)
